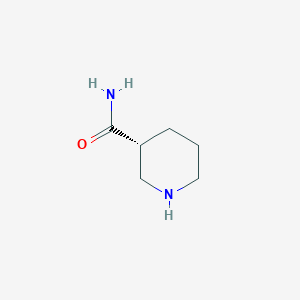

(R)-piperidine-3-carboxamide

Vue d'ensemble

Description

(R)-Piperidine-3-carboxamide, also known as R-PPCA, is an organic compound with the molecular formula C6H11NO2. It is a chiral molecule with two non-superposable mirror-image isomers, (R)-PPCA and (S)-PPCA. It is an important intermediate in the synthesis of many drugs and other compounds. R-PPCA is commonly used in the synthesis of anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used in the production of detergents, surfactants, and other organic compounds.

Applications De Recherche Scientifique

TRPM8 Antagonists in Neuropathic Pain

A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, including (R)-piperidine-3-carboxamide derivatives, have been identified as transient receptor potential melastatin 8 (TRPM8) antagonists. These compounds have shown efficacy in rodent models of neuropathic pain, with (R)-(-)-10e demonstrating a good pharmacokinetic profile and potent activity (Chaudhari et al., 2013).

Anti-Proliferative Properties in Cancer Research

Compounds synthesized as curcumin mimics, including 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, have shown high anti-proliferative properties against cancer cells. These compounds demonstrated higher potency than 5-fluorouracil, a clinically approved drug for colon, breast, and skin cancers, through in vitro MTT bio-assay (Fawzy et al., 2019).

CGRP Receptor Antagonism

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, was developed using a stereoselective synthesis process, demonstrating its potential in medical applications (Cann et al., 2012).

Anti-HIV-1 Activity

Piperidine carboxamides have been explored as inhibitors of anaplastic lymphoma kinase (ALK) and HIV-1 reverse transcriptase, indicating their potential in the treatment of HIV-1 (Bryan et al., 2012); (Tang et al., 2010).

Anti-Angiogenic Properties

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy (Kambappa et al., 2017).

Tubulin Inhibitors in Cancer Therapy

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new chemical class, act as tubulin inhibitors, indicating their potential as antiproliferative agents in cancer therapy (Krasavin et al., 2014).

Propriétés

IUPAC Name |

(3R)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357560 | |

| Record name | (R)-piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-piperidine-3-carboxamide | |

CAS RN |

168749-30-2 | |

| Record name | (R)-piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-piperidine-3-carboxamide interact with HIV-1 protease and what are the downstream effects?

A1: (R)-piperidine-3-carboxamide acts as a P2-ligand in a series of novel HIV-1 protease inhibitors. [] These inhibitors are designed with a hydrophobic cyclopropyl group as the P1'-ligand and 4-substituted phenylsulfonamides as the P2'-ligands. [] While the exact binding interactions are not fully elucidated in the provided abstract, molecular docking studies of a potent derivative, compound 22a, suggest strong interactions with the HIV-1 protease active site. [] This binding inhibits the protease's function, which is crucial for the viral life cycle, specifically the cleavage of viral polyproteins into functional proteins. [] This inhibition ultimately hinders the assembly and maturation of new viral particles. []

Q2: How does the structure of compounds containing (R)-piperidine-3-carboxamide influence their activity against HIV-1 protease?

A2: The research highlights the importance of structure-activity relationships (SAR) for these HIV-1 protease inhibitors. [] Compound 22a, containing both (R)-piperidine-3-carboxamide and a 4-methoxyphenylsulfonamide moiety, exhibited the most potent inhibitory activity (IC50 = 3.61 nM) against HIV-1 protease. [] This suggests that the specific combination of P2, P1', and P2' ligands significantly influences binding affinity and inhibitory potency. [] Further research exploring modifications to these ligands could unveil even more potent inhibitors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)